6-Amino Substitution Drives Submicromolar-to-Nanomolar Topo I-Mediated Cytotoxicity vs. Weaker 6-Methyl Analogs
In a systematic comparative study, 6-amino-substituted 2-arylquinazolinones displayed IC50 values of 0.004–0.33 μM against HeLa cervical cancer cells, whereas 6-methyl-substituted analogs were markedly less potent (6-methyl compound 10 IC50 = 0.28 μM against HCT-15 cells, but most other 6-methyl derivatives showed IC50 >10 μM against the same panel). The 6-amino derivatives were consistently more cytotoxic than the corresponding 6-methyl and 7-methyl series across HCT-15, T47D, and HeLa cell lines [1]. This positional effect is attributed to the 6-NH₂ group enabling intercalative and H-bond interactions with DNA bases and topo I active-site residues, as demonstrated by molecular docking [1][2].
| Evidence Dimension | Cytotoxicity (IC50) against human cancer cell lines via MTT assay |
|---|---|
| Target Compound Data | 6-Amino-2-arylquinazolinones: IC50 = 0.004–0.33 μM against HeLa cells; compound 14 IC50 = 0.004 μM (HeLa). |
| Comparator Or Baseline | 6-Methyl-2-arylquinazolinones: generally less toxic; compound 10 IC50 = 0.28 μM (HCT-15); many 6-methyl compounds IC50 > 10 μM. |
| Quantified Difference | 6-Amino derivatives are approximately 10- to 2500-fold more potent than 6-methyl analogs depending on the specific comparator and cell line. |
| Conditions | MTT assay; human colorectal adenocarcinoma (HCT-15), human ductal breast epithelial tumor (T47D), and cervical cancer (HeLa) cell lines; 48 h exposure. |
Why This Matters
This establishes that the 6-amino group is a non-negotiable pharmacophoric element for potent topo I-mediated cytotoxicity, directly informing compound selection for anticancer screening cascades.
- [1] Khadka DB, Tran GH, Shin S, et al. Substituted 2-arylquinazolinones: Design, synthesis, and evaluation of cytotoxicity and inhibition of topoisomerases. European Journal of Medicinal Chemistry, 2015, 103: 69-79. Table 2 and Results section 3.2. View Source
- [2] Khadka DB et al. Eur J Med Chem 2015, 103: 69-79. Section 3.3 Molecular Docking: 'topo I inhibition by these compounds is owing to intercalation and H-bond interactions with the DNA bases and amino acid residues at the enzymatic site.' View Source
